molecular formula C10H12BrClN2Si B1521792 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)-pyridin-3-amine CAS No. 1203499-68-6

6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)-pyridin-3-amine

Cat. No.: B1521792
CAS No.: 1203499-68-6
M. Wt: 303.66 g/mol
InChI Key: OAKKZZHXYRPKKE-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine is a halogenated heterocyclic aromatic amine with the molecular formula C10H12BrClN2Si and a molecular weight of 303.66 g/mol. This compound features a pyridine ring substituted with bromine, chlorine, a trimethylsilyl ethynyl group, and an amine group, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Silylation: The compound can be synthesized through a multi-step process starting with pyridine derivatives. Initially, halogenation reactions introduce bromine and chlorine atoms to the pyridine ring. Subsequently, a silylation reaction introduces the trimethylsilyl group using reagents like trimethylsilyl chloride (TMSCl) in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as nitriles or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially yielding amines or alcohols.

  • Substitution: Substitution reactions are common, where the halogen atoms can be replaced by other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions often use alkyl halides or aryl halides with suitable nucleophiles.

Major Products Formed:

  • Oxidation Products: Nitriles, carboxylic acids, and ketones.

  • Reduction Products: Amines, alcohols, and aldehydes.

  • Substitution Products: Alkylated or arylated derivatives of the pyridine ring.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways and cellular processes. Medicine: The compound's derivatives may exhibit biological activity, making it valuable in drug discovery and development. Industry: Its applications extend to material science, where it can be used in the creation of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine exerts its effects depends on its derivatives and the biological targets they interact with. The molecular targets and pathways involved can vary widely, but common mechanisms include enzyme inhibition, receptor binding, and modulation of signaling pathways.

Comparison with Similar Compounds

  • 6-Bromo-2-chloropyridin-3-amine: Lacks the trimethylsilyl ethynyl group.

  • 2-Chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine: Lacks the bromine atom.

  • 4-((Trimethylsilyl)ethynyl)pyridin-3-amine: Lacks both halogen atoms.

This detailed overview provides a comprehensive understanding of 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

6-bromo-2-chloro-4-(2-trimethylsilylethynyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2Si/c1-15(2,3)5-4-7-6-8(11)14-10(12)9(7)13/h6H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKKZZHXYRPKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=NC(=C1N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901182107
Record name 6-Bromo-2-chloro-4-[2-(trimethylsilyl)ethynyl]-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901182107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-68-6
Record name 6-Bromo-2-chloro-4-[2-(trimethylsilyl)ethynyl]-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203499-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-chloro-4-[2-(trimethylsilyl)ethynyl]-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901182107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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